molecular formula C12H18N2 B1311013 N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine CAS No. 823188-79-0

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine

Cat. No.: B1311013
CAS No.: 823188-79-0
M. Wt: 190.28 g/mol
InChI Key: DJSIBXGPJNBMBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a benzylamine moiety makes it particularly useful in various research applications .

Properties

IUPAC Name

N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,13H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSIBXGPJNBMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427707
Record name N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-79-0
Record name N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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